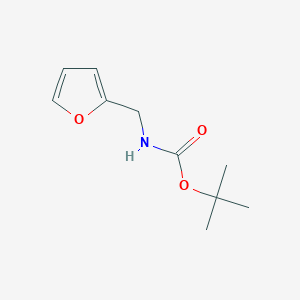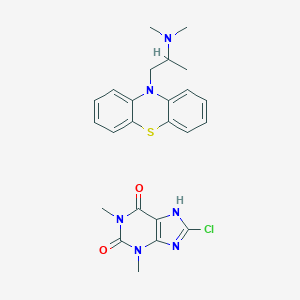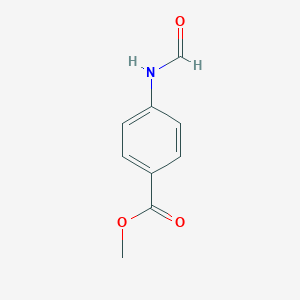
Pemptoporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pemptoporphyrin is a type of porphyrin that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of pemptoporphyrin involves the production of reactive oxygen species (ROS) upon exposure to light. Pemptoporphyrin absorbs light energy, which causes it to undergo a photochemical reaction that generates ROS. These ROS can then react with cellular components, such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects:
Pemptoporphyrin has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. Pemptoporphyrin has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using pemptoporphyrin in lab experiments is its high photodynamic activity, which makes it an effective photosensitizer. Pemptoporphyrin is also relatively stable and can be synthesized in large quantities. However, there are some limitations to using pemptoporphyrin in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
Future research on pemptoporphyrin could focus on improving its solubility in aqueous solutions, reducing its toxicity to normal cells, and developing new methods for its synthesis. Other potential directions for research include exploring the use of pemptoporphyrin in combination with other therapies, such as chemotherapy or immunotherapy, and investigating its potential applications in other areas, such as antimicrobial therapy and diagnostic imaging.
Conclusion:
In conclusion, pemptoporphyrin is a promising compound with potential applications in scientific research, particularly in the field of photodynamic therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on pemptoporphyrin could lead to the development of new and effective therapies for various diseases.
合成方法
Pemptoporphyrin can be synthesized using different methods, including the reaction of pyrrole with aldehydes or ketones, the reaction of pyrrole with acyl chlorides, and the reaction of pyrrole with alkenes. The synthesis of pemptoporphyrin is a complex process that requires careful control of reaction conditions and purification steps. One of the most commonly used methods for synthesizing pemptoporphyrin is the reaction of pyrrole with acyl chlorides in the presence of a Lewis acid catalyst.
科学研究应用
Pemptoporphyrin has potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses photosensitizing agents, such as pemptoporphyrin, to produce reactive oxygen species that can kill cancer cells. Pemptoporphyrin has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
属性
CAS 编号 |
17468-11-0 |
|---|---|
产品名称 |
Pemptoporphyrin |
分子式 |
C32H32N4O4 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
3-[18-(2-carboxyethyl)-7-ethenyl-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H32N4O4/c1-6-21-17(3)25-12-20-11-16(2)24(33-20)13-26-18(4)22(7-9-31(37)38)29(35-26)15-30-23(8-10-32(39)40)19(5)27(36-30)14-28(21)34-25/h6,11-15,33-34H,1,7-10H2,2-5H3,(H,37,38)(H,39,40) |
InChI 键 |
DKAGEROMGGJASM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C |
规范 SMILES |
CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















